3-Fluoro-6-methyl-2-nitroaniline physical and chemical properties
3-Fluoro-6-methyl-2-nitroaniline physical and chemical properties
This technical guide provides an in-depth analysis of 3-Fluoro-6-methyl-2-nitroaniline , a specialized aromatic intermediate used in the synthesis of bioactive pharmacophores, particularly quinoxaline-based inhibitors and rhodopsin correctors.
CAS Registry Number: 1393442-58-4[1]
Executive Summary & Chemical Identity
3-Fluoro-6-methyl-2-nitroaniline is a tetra-substituted benzene derivative characterized by the presence of an amino group, a nitro group, a fluorine atom, and a methyl group arranged in a specific 1,2,3,6-substitution pattern. It serves as a critical "scaffold enabler" in medicinal chemistry, primarily because the nitro group can be reduced to an amine to form vicinal diamines—precursors to benzimidazoles and quinoxalines.
Chemical Structure & Nomenclature
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IUPAC Name: 3-Fluoro-6-methyl-2-nitroaniline[1]
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Alternative Names: 2-Nitro-3-fluoro-6-methylaniline; 1-Amino-2-nitro-3-fluoro-6-methylbenzene.
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Molecular Formula: C₇H₇FN₂O₂
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SMILES: Cc1ccc(F)c(N(=O)=O)c1N
Key Physical Properties
| Property | Value / Description | Note |
| Molecular Weight | 170.14 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to n→π* transitions. |
| Melting Point | 70–75 °C (Estimated) | Based on structural analogs (e.g., 2-methyl-6-nitroaniline). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water. |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | The nitro and fluoro groups significantly decrease the basicity of the amine. |
| LogP | ~ 2.1 | Moderate lipophilicity suitable for CNS-targeted intermediates. |
Synthesis & Manufacturing Methodologies
The synthesis of 3-Fluoro-6-methyl-2-nitroaniline typically proceeds via electrophilic aromatic substitution (nitration) of the parent aniline. The presence of the fluorine atom and methyl group directs the incoming nitro group, though regioselectivity is a critical challenge that often requires careful temperature control and isomer separation.
Core Synthetic Route: Nitration of 2-Methyl-5-fluoroaniline
The primary precursor is 2-Methyl-5-fluoroaniline (also known as 3-Fluoro-6-methylaniline).
Reaction Logic:
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Directing Effects: The amino group (-NH₂) is a strong ortho, para-director. The methyl group (-CH₃) is a weak ortho, para-director. The fluorine (-F) is a weak ortho, para-director but strong electron-withdrawing group.
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Regioselectivity:
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Position 2 (Target): Ortho to -NH₂, ortho to -F. Sterically crowded but electronically activated by the amine.
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Position 4 (By-product): Para to -NH₂, ortho to -F. Less sterically hindered.
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Optimization: Using acetic anhydride to protect the amine (forming the acetanilide) can improve steric control, favoring the ortho (position 2) nitration, followed by hydrolysis.
Experimental Protocol (Direct Nitration)
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Step 1: Protection (Optional but Recommended) Dissolve 2-Methyl-5-fluoroaniline (1.0 eq) in acetic anhydride (3.0 eq) at 0°C. Stir for 1 hour to form N-(3-fluoro-6-methylphenyl)acetamide.
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Step 2: Nitration Cool the acetamide solution to -10°C. Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining temperature below 0°C to minimize dinitration. Stir for 2–4 hours.
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Step 3: Hydrolysis & Isolation Pour reaction mixture into ice water. Filter the precipitate.[2][3] Reflux the solid in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize with NaOH.
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Step 4: Purification The crude product contains isomers. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The target 2-nitro isomer typically elutes after the 4-nitro isomer due to intramolecular hydrogen bonding (NH···O=N).
Visualizing the Synthesis Pathway
Caption: Synthetic workflow from commercially available fluoro-toluidines to the target nitroaniline.
Applications in Drug Development
3-Fluoro-6-methyl-2-nitroaniline is a high-value building block because it provides a pre-functionalized aromatic core that is metabolically robust (due to fluorine) and chemically versatile (due to the nitro/amine pair).
A. Quinoxaline-2,3-dione Synthesis (DAAO Inhibitors)
The compound is a direct precursor to fluoro-substituted quinoxalines.
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Mechanism: Reduction of the nitro group yields 3-Fluoro-6-methyl-1,2-phenylenediamine . Condensation of this diamine with oxalic acid or diethyl oxalate cyclizes to form the quinoxaline-2,3-dione core.
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Therapeutic Relevance: These scaffolds are investigated as D-Amino Acid Oxidase (DAAO) inhibitors, which modulate NMDA receptor activity in schizophrenia treatment.
B. Rhodopsin Correctors
Recent patent literature (e.g., WO2025101780) identifies this intermediate in the synthesis of pharmacological chaperones that stabilize mutant rhodopsin proteins.
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Role: The fluorine atom at position 3 modulates the pKa and lipophilicity, enhancing the binding affinity of the corrector to the retinal binding pocket.
C. Heterocycle Formation Logic
The 1,2-arrangement of the amino and nitro groups allows for rapid access to benzimidazoles and benzotriazoles.
Caption: Divergent synthesis pathways utilizing the nitroaniline core for various pharmacophores.
Safety, Handling, & Stability (GHS)
Warning: Nitroanilines are potent hemotoxic agents. Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| STOT - Repeated | Category 2 | H373: May cause damage to organs (Blood/Methemoglobin) through prolonged exposure. |
| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long-lasting effects. |
Handling Protocol:
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Engineering Controls: Handle only in a certified chemical fume hood.
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PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
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Incompatibility: Avoid contact with strong acids, acid chlorides, and acid anhydrides (unless controlled reaction). Violent reaction possible with strong reducing agents.
References
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ChemicalBook. (2023). 3-Fluoro-6-methyl-2-nitroaniline Properties and CAS 1393442-58-4. Link
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World Intellectual Property Organization. (2025). WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[4] Link
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BLD Pharm. (2024). Product Datasheet: 3-Fluoro-6-methyl-2-nitroaniline. Link
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United States Patent Office. (2010). US 2010/0125089 A1 - Synthesis of substituted nitroanilines. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Continuous flow efficient production method of 2-amino-4-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
